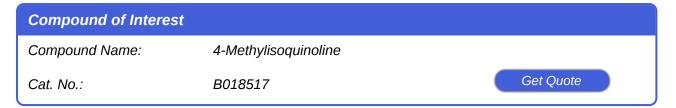


4-Methylisoquinoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4-methylisoquinoline**, a heterocyclic aromatic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental physicochemical properties, provides established experimental protocols for the synthesis of key derivatives, and outlines potential biological interactions based on the well-documented activities of the broader isoquinoline class.

Core Physicochemical Data

The fundamental properties of **4-methylisoquinoline** are summarized below. This data is essential for its application in experimental design and computational modeling.



Property	Value	Source
Molecular Formula	C10H9N	PubChem[1]
Molecular Weight	143.18 g/mol	PubChem[1][2]
CAS Number	1196-39-0	Santa Cruz Biotechnology[3]
IUPAC Name	4-methylisoquinoline	PubChem[1]
Canonical SMILES	CC1=CN=CC2=CC=CC12	PubChem[1]
InChIKey	OCOLIBYZTNPPAB- UHFFFAOYSA-N	PubChem[1]

Synthetic Protocols

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The synthesis of derivatives, such as 4-methylisoquinolin-8-amine, is of significant interest for developing novel therapeutics, particularly in oncology.[4]

Synthesis of 4-Methylisoquinolin-8-amine

A common route to 4-methylisoquinolin-8-amine involves a two-step process starting from **4-methylisoquinoline**: nitration followed by reduction.[6][7]

Part 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)

This procedure introduces a nitro group at the 8-position of the isoquinoline ring under acidic conditions.[6]

- Materials:
 - 4-Methylisoquinoline
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Concentrated Nitric Acid (HNO₃)



- Ice
- Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Apparatus:
 - Round-bottom flask
 - Magnetic stirrer
 - Dropping funnel
 - Separatory funnel
 - Rotary evaporator
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylisoquinoline
 in concentrated sulfuric acid at 0°C using an ice bath.[6]
 - Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[6]
 - After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
 [6]
 - Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[6]
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]



The crude product can be purified by column chromatography on silica gel.[6]

Part 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)

This protocol describes the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to an amine.[6]

- Materials:
 - 4-Methyl-8-nitroisoquinoline
 - Tin(II) chloride (SnCl₂) or Iron powder (Fe) with a catalytic amount of concentrated hydrochloric acid (HCl)[6][7]
 - Ethanol
 - Saturated aqueous solution of sodium bicarbonate
 - Ethyl acetate
 - Brine
 - Anhydrous sodium sulfate
- Procedure (using Tin(II) chloride):
 - In a round-bottom flask, dissolve 4-methyl-8-nitroisoquinoline in ethanol.
 - Add tin(II) chloride to the solution.
 - Heat the reaction mixture to reflux and maintain for 3-4 hours.
 - After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



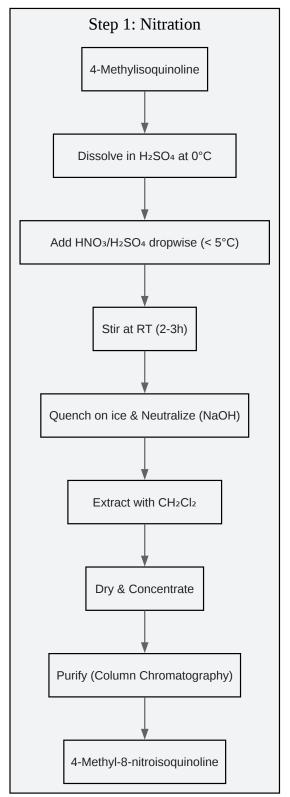


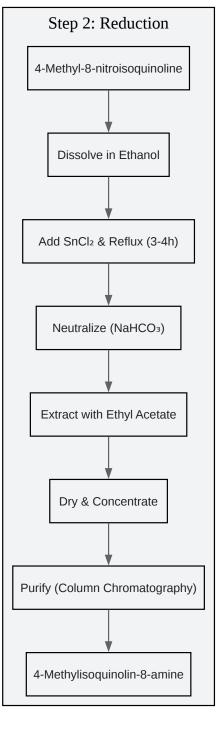


• The crude product can be purified by column chromatography on silica gel to yield 4-methylisoquinolin-8-amine.[6]

The following diagram illustrates the workflow for the synthesis of 4-methylisoquinolin-8-amine.







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Synthetic workflow for 4-Methylisoquinolin-8-amine.

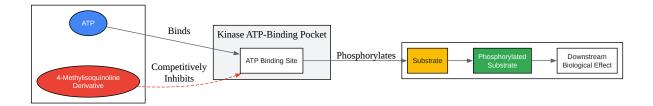


Potential Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by **4-methylisoquinoline** are not extensively documented, the broader isoquinoline class of compounds is known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[8] [9]

Derivatives of the closely related isoquinoline, quinoline, and quinazoline scaffolds have shown significant activity as inhibitors of various protein kinases, many of which are implicated in cancer pathogenesis.[4] The nitrogen atom in the isoquinoline ring can act as a hinge-binding element in the ATP-binding site of kinases, a common mechanism of action for many kinase inhibitors.[10] For example, 4-cyano-3-methylisoquinoline has been identified as a potent, cell-permeable, and specific inhibitor of protein kinase A (PKA), with inhibition being competitive with respect to ATP.

Given this context, it is plausible that **4-methylisoquinoline** derivatives could be developed as kinase inhibitors. A hypothetical mechanism of action is depicted below.



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Potential mechanism of action via kinase inhibition.

This diagram illustrates how a **4-methylisoquinoline** derivative might act as a competitive inhibitor at the ATP-binding site of a protein kinase, thereby blocking the phosphorylation of a substrate and inhibiting downstream signaling. Further research is necessary to identify the specific kinases targeted by **4-methylisoquinoline** derivatives and to elucidate their precise roles in cellular signaling pathways. The amino group on derivatives like 4-methylisoquinolin-8-



amine provides a crucial point for further chemical modifications to explore structure-activity relationships.[11]

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